molecular formula C21H13FN2O3 B2841466 N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)picolinamide CAS No. 921553-76-6

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)picolinamide

Cat. No. B2841466
CAS RN: 921553-76-6
M. Wt: 360.344
InChI Key: XOFKFTACJGEDSF-UHFFFAOYSA-N
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Description

“N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)picolinamide” is a complex organic compound. It contains a fluorophenyl group, a chromenone group, and a picolinamide group . These groups are common in various pharmaceuticals and organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The fluorophenyl group would contribute to the compound’s polarity, while the chromenone and picolinamide groups would add complexity to the structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as condensation, substitution, and addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a fluorophenyl group could enhance the compound’s stability and reactivity .

Scientific Research Applications

Fluorescent and Colorimetric Probes

One area of research application for this compound involves its use in the development of fluorescent and colorimetric probes. For instance, a study described the synthesis of a near-infrared (NIR) fluorescent probe, utilizing a chromophore similar in structure to N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)picolinamide, for the detection of copper ions (Cu2+) in environmental samples and biological systems. This probe exhibited significant NIR fluorescence "turn-on" response to Cu2+ ions, demonstrating its potential for sensitive and selective detection applications in complex matrices (Gu et al., 2018).

Radiosynthesis for PET Imaging

Another application is found in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. A derivative of this compound was synthesized and evaluated for its potential as a PET radioligand targeting the metabotropic glutamate receptor subtype 4 (mGlu4), showcasing a novel approach in the development of diagnostic tools for neurological conditions (Kil et al., 2014).

Interaction with Metal Ions

Research has also explored the interaction of N-(aryl)picolinamide derivatives with metal ions, leading to the formation of complexes that exhibit unique chemical properties. Such studies contribute to our understanding of coordination chemistry and the design of metal-organic frameworks or catalysts for industrial applications (Dasgupta et al., 2008).

Synthetic Chemistry

In synthetic chemistry, picolinamide has been utilized as a directing group for the selective synthesis of complex organic molecules, such as isoquinolines, through C-H/N-H bond activation. This methodology highlights the compound's role in facilitating efficient and regioselective synthetic routes, contributing to the advancement of organic synthesis techniques (Kuai et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some fluorophenyl-containing compounds act as weak dopamine reuptake inhibitors .

properties

IUPAC Name

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN2O3/c22-14-6-4-13(5-7-14)20-12-18(25)16-11-15(8-9-19(16)27-20)24-21(26)17-3-1-2-10-23-17/h1-12H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFKFTACJGEDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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